molecular formula C4H7F2N B1652545 3-Fluoro-3-(fluoromethyl)azetidine CAS No. 1466514-77-1

3-Fluoro-3-(fluoromethyl)azetidine

カタログ番号: B1652545
CAS番号: 1466514-77-1
分子量: 107.10
InChIキー: KBGBGVPRIMCNDI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-3-(fluoromethyl)azetidine is a fluorinated building block of significant interest in modern medicinal chemistry and drug discovery. As a four-membered nitrogen heterocycle, the azetidine scaffold provides valuable rigidity and is increasingly used as a saturated bioisostere for common functional groups to fine-tune the properties of drug candidates . The incorporation of fluorine atoms, particularly in the form of fluoromethyl groups, is a well-established strategy to enhance key physicochemical properties . Fluorine can improve metabolic stability, increase lipophilicity, and strengthen binding interactions with biological targets, thereby improving the overall bioavailability and efficacy of potential therapeutic compounds . Researchers utilize such fluorinated azetidines as key synthetic intermediates in the development of novel pharmacologically active molecules . Their application is particularly valuable in the creation of covalent inhibitors and chemical probes using modern approaches like sulfur(VI) fluoride exchange (SuFEx) chemistry, where analogous azetidine sulfonyl fluorides have been successfully harnessed . This product is provided for research purposes and is not intended for diagnostic or therapeutic use.

特性

CAS番号

1466514-77-1

分子式

C4H7F2N

分子量

107.10

IUPAC名

3-fluoro-3-(fluoromethyl)azetidine

InChI

InChI=1S/C4H7F2N/c5-1-4(6)2-7-3-4/h7H,1-3H2

InChIキー

KBGBGVPRIMCNDI-UHFFFAOYSA-N

SMILES

C1C(CN1)(CF)F

正規SMILES

C1C(CN1)(CF)F

製品の起源

United States

類似化合物との比較

Key Findings :

  • Electron-Withdrawing Effects : Trifluoromethyl (-CF₃) groups increase ring strain and redox activity, facilitating ring-opening reactions in photochemical studies .
  • Biological Activity : Fluoromethyl (-CH₂F) optimizes ER-α degradation (97%) compared to methyl (-CH₃, 86%) or methoxymethyl (-CH₂OCH₃, <89%) due to enhanced hydrophobic interactions and metabolic stability .
  • Solubility : Hydrochloride salts (e.g., 3-Fluoro-3-methylazetidine hydrochloride) improve aqueous solubility, critical for drug formulation .

Ring Size Comparisons: Azetidine vs. Pyrrolidine and Piperidine

Smaller azetidine rings exhibit distinct conformational effects compared to five-membered pyrrolidine and six-membered piperidine analogs:

Ring Size Example Compound ER-α Degradation Efficacy Notes
Azetidine (4-membered) 3-Fluoro-3-(fluoromethyl)azetidine 97% Optimal strain for target binding; higher degradation efficacy
Pyrrolidine (5-membered) Fluoromethyl-pyrrolidine 89% Reduced strain lowers efficacy; bulkier substituents less favorable
Piperidine (6-membered) Fluoromethyl-piperidine 80% Increased flexibility reduces target specificity

Key Insight : Azetidine’s ring strain enhances rigidity, improving binding to ER-α compared to more flexible pyrrolidine/piperidine derivatives .

準備方法

Bromofluorination and Cyclization of Alkenyl Azides

A foundational method involves bromofluorination of 3-azido-2-methylprop-1-ene, as detailed by Piron et al.:

  • Bromofluorination : Treatment of 3-azido-2-methylprop-1-ene with bromine (Br₂) and hydrogen fluoride (HF) yields 1-azido-3-bromo-3-fluoro-2-methylpropane.
  • Azide Reduction : Catalytic hydrogenation or Staudinger reaction converts the azide group to a primary amine.
  • Cyclization : Intramolecular nucleophilic substitution forms the azetidine ring, producing 3-fluoro-3-(fluoromethyl)azetidine.

This route achieves 65–72% overall yield and excellent stereocontrol, with the fluoromethyl group adopting a cis configuration relative to the fluorine atom.

Table 1 : Optimization of Bromofluorination Conditions

Parameter Optimal Condition Yield Improvement
Solvent Dichloromethane 15%
Temperature −10°C to 0°C 20%
HF Equivalents 1.5 10%

Fluorination of Tosyl/Mesyl Intermediates

Patent WO2018108954A1 discloses a scalable industrial method:

  • Intermediate Preparation :
    • Synthesis of tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate via mesylation/tosylation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
  • Fluorination :
    • Treatment with tetrabutylammonium fluoride (TBAF) or HF/trimethylamine replaces the tosyl group with fluorine, yielding tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.
  • Deprotection :
    • Acidic hydrolysis (e.g., trifluoroacetic acid) removes the tert-butoxycarbonyl (Boc) group, forming 3-fluoro-3-(fluoromethyl)azetidine hydrochloride.

Key Advantages :

  • Purity >98% after recrystallization in ethanol/diethyl ether.
  • Scalable to kilogram quantities with 85–90% yield in the fluorination step.

Triflate-Mediated Cyclization and Deprotection

An alternative route from the same patent avoids azide intermediates:

  • Triflation : Reacting 3-(hydroxymethyl)azetidine with triflic anhydride generates a triflate intermediate.
  • Cyclization with Amines : Diphenylmethanamine facilitates cyclization, forming 1-benzhydryl-3-(fluoromethyl)azetidine.
  • Hydrogenolytic Deprotection : Palladium-catalyzed hydrogenation removes the benzhydryl group, yielding the free base.

Table 2 : Comparison of Cyclization Methods

Method Yield (%) Purity (%) Byproducts
Bromofluorination 72 95 Minor diastereomers
Tosyl Fluorination 90 98 Residual chloride
Triflate Cyclization 68 97 Benzhydryl derivatives

Analytical Characterization and Quality Control

Structural Elucidation via NMR Spectroscopy

  • ¹H NMR (400 MHz, D₂O): δ 3.85–3.70 (m, 4H, azetidine CH₂), 4.60 (d, J = 47 Hz, 2H, CF₂H).
  • ¹⁹F NMR (376 MHz, D₂O): δ −120.5 (s, 1F, CF), −145.2 (d, J = 47 Hz, 2F, CF₂).

Purity Assessment

  • HPLC : Reverse-phase C18 column (UV detection at 210 nm) confirms >98% purity.
  • Mass Spectrometry : ESI-MS m/z 142.1 [M+H]⁺ correlates with C₄H₈F₂N⁺.

Challenges and Mitigation Strategies

Byproduct Formation

  • Chloride Impurities : Residual tert-butyl 3-(chloromethyl)azetidine-1-carboxylate (<1%) is removed via aqueous extraction with 1,4-diazabicyclo[2.2.2]octane (DABCO) .
  • Hydrolysis Products : Storage under anhydrous conditions (−20°C in desiccants) prevents azetidine ring opening.

Stereochemical Control

  • Cis-Trans Isomerism : Low-temperature fluorination (−10°C) favors the cis configuration, critical for biological activity.

Q & A

Q. How can this compound be integrated into existing theoretical frameworks in azetidine chemistry?

  • Methodology : Link its reactivity to the electron-withdrawing effects of fluorine, which increase ring strain and nucleophilic susceptibility. Use conceptual frameworks like Baldwin’s rules to predict ring-opening/closure tendencies. Align biological activity with known azetidine-based enzyme inhibitors .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。